2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile

Description

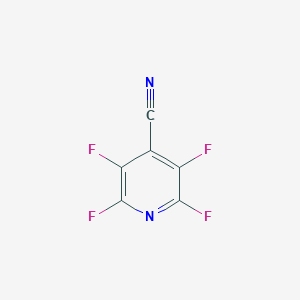

Structure

3D Structure

Propriétés

IUPAC Name |

2,3,5,6-tetrafluoropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F4N2/c7-3-2(1-11)4(8)6(10)12-5(3)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXISJBVJNUKKBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=NC(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378788 | |

| Record name | 2,3,5,6-Tetrafluoropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16297-07-7 | |

| Record name | 4-Cyanotetrafluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16297-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrafluoropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile, a key intermediate in the development of novel pharmaceuticals and functional materials.

Core Chemical Properties

This compound is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₆F₄N₂ | |

| Molecular Weight | 176.07 g/mol | |

| Melting Point | 66-68 °C | |

| Boiling Point | 166.1±35.0 °C (Predicted) | |

| Density | 1.56±0.1 g/cm³ (Predicted) | |

| CAS Number | 16297-07-7 | |

| PubChem CID | 2773942 |

Synthesis and Purification

Purification:

Purification of the crude product is typically achieved through recrystallization or column chromatography.

-

Recrystallization: The choice of solvent is critical for effective purification. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvent pairs for recrystallization of organic compounds include ethanol/water, methanol/acetone, and ethyl acetate/heptane.[2]

-

Column Chromatography: For more challenging purifications, flash column chromatography using silica gel is a standard method.[3] The selection of an appropriate eluent system, typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is determined by thin-layer chromatography (TLC) analysis.[4]

Chemical Reactivity and Potential Applications

The highly electron-deficient nature of the tetrafluorinated pyridine ring makes this compound susceptible to nucleophilic aromatic substitution. The fluorine atoms, particularly at the 2- and 6-positions, are excellent leaving groups. This reactivity is central to its utility as a versatile building block in organic synthesis.

Nucleophilic Aromatic Substitution (SNAr):

The SNAr reaction is a cornerstone of its chemistry, allowing for the introduction of a wide range of functional groups. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.

Caption: Generalized workflow for the nucleophilic aromatic substitution (SNAr) reaction.

Reactions with Various Nucleophiles:

-

With 1,3-Dicarbonyl Systems: this compound reacts with 1,3-dicarbonyl compounds to form fused furo[3,2-b]pyridine derivatives.

-

With Amidines: Reaction with amidines leads to the formation of fused pyrimido[4,5-b]pyridine systems.

-

With Sulfur Nucleophiles: It readily reacts with sulfur-centered nucleophiles, substituting one or more fluorine atoms.

These reactions open avenues for the synthesis of a diverse array of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The incorporation of the fluorinated pyridine motif can enhance the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for its effective utilization.

General Procedure for Nucleophilic Aromatic Substitution

The following is a generalized protocol for a typical SNAr reaction. Specific conditions such as solvent, temperature, and reaction time will vary depending on the nucleophile used.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in a suitable anhydrous solvent (e.g., THF, DMF, or acetonitrile).

-

Addition of Nucleophile: Add the nucleophile (and a base, if required) to the solution at the appropriate temperature (often room temperature or heated).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Caption: A typical experimental workflow for synthesis and characterization.

Spectroscopic Analysis

Characterization of this compound and its derivatives is routinely performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

NMR Spectroscopy

-

¹H NMR: Due to the absence of protons on the pyridine ring, the ¹H NMR spectrum of the parent compound will be simple, likely showing only signals from any residual protons in the deuterated solvent.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the pyridine ring and the nitrile group. The chemical shifts will be influenced by the strong electron-withdrawing effect of the fluorine atoms.

-

¹⁹F NMR: This is a particularly informative technique for fluorinated compounds. The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals for the fluorine atoms at the 2,6- and 3,5-positions due to their different chemical environments.

General NMR Experimental Parameters:

| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |

| Spectrometer Frequency | 400-600 MHz | 100-150 MHz | 376-564 MHz |

| Solvent | CDCl₃, Acetone-d₆, DMSO-d₆ | CDCl₃, Acetone-d₆, DMSO-d₆ | CDCl₃, Acetone-d₆, DMSO-d₆ |

| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) | Trichlorofluoromethane (CFCl₃) or external standard |

| Temperature | 298 K | 298 K | 298 K |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is a common technique for determining the molecular weight and fragmentation pattern of organic compounds. The molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (176.07). Fragmentation may involve the loss of fluorine atoms, the cyano group, or cleavage of the pyridine ring.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel heterocyclic compounds with potential applications in drug discovery and materials science. Its rich reactivity, driven by the electron-deficient nature of the perfluorinated pyridine ring, allows for a wide range of chemical transformations. A thorough understanding of its chemical properties, synthetic methods, and safe handling procedures is essential for its effective utilization in research and development. Further exploration of its biological activities and potential involvement in signaling pathways could unveil new therapeutic opportunities.

References

An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile (CAS: 16297-07-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile is a versatile fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. Its highly electrophilic pyridine ring, activated by four fluorine atoms and a nitrile group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This property allows for the strategic introduction of various functional groups, enabling the synthesis of a diverse array of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and potential applications, with a focus on experimental details and logical workflows.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and use in chemical synthesis.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 16297-07-7 |

| Molecular Formula | C₆F₄N₂ |

| Molecular Weight | 176.07 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 66-68 °C |

| Solubility | Soluble in many organic solvents such as THF, DMF, and acetonitrile. |

| InChI Key | JXISJBVJNUKKBK-UHFFFAOYSA-N |

| SMILES | C(#N)C1=C(F)C(F)=NC(F)=C1F |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹⁹F NMR | Signals corresponding to the fluorine atoms on the pyridine ring. Specific shifts are dependent on the solvent and reference. |

| ¹³C NMR | Resonances for the six carbon atoms, showing characteristic splitting due to C-F coupling. |

| ¹H NMR | No signals are expected in the proton NMR spectrum of the pure compound. |

| FTIR (cm⁻¹) | Characteristic peaks for the nitrile (C≡N) stretch and C-F bonds. |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight. |

Reactivity and Synthetic Applications

The core utility of this compound lies in its susceptibility to nucleophilic aromatic substitution. The fluorine atoms, particularly at the 2- and 6-positions, are readily displaced by a variety of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the tetrafluoropyridine ring facilitates attack by a wide range of nucleophiles, including amines, alkoxides, and thiolates. This reactivity is the cornerstone of its application in building complex molecular scaffolds.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol provides a representative method for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine of choice (e.g., aniline, morpholine)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN), or Dimethylformamide (DMF))

-

Base (e.g., Triethylamine (TEA), Potassium Carbonate (K₂CO₃), or Sodium Hydride (NaH))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in the chosen anhydrous solvent.

-

Add the amine nucleophile (1.0-1.2 eq) to the solution.

-

If the amine is used as its hydrochloride salt, or if a weaker amine is used, add a base (1.2-1.5 eq).

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

If a solid precipitate (e.g., triethylammonium chloride) has formed, remove it by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired substituted pyridine derivative.

Synthesis of Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, which are common motifs in pharmacologically active compounds. For instance, reaction with amidines can lead to the formation of pyridopyrimidine systems.[1]

Experimental Protocol: Synthesis of a Fused Pyridopyrimidine Derivative (Representative)

This protocol outlines a potential pathway for the synthesis of a fused pyridopyrimidine from this compound and an amidine.

Materials:

-

This compound

-

Amidine hydrochloride (e.g., benzamidine hydrochloride)

-

Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide)

-

Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend the amidine hydrochloride (1.1 eq) in the anhydrous solvent.

-

Carefully add the base (1.2 eq) portion-wise at 0 °C to generate the free amidine in situ.

-

To this mixture, add a solution of this compound (1.0 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and then heat as necessary, monitoring by TLC or LC-MS.

-

The reaction proceeds via an initial nucleophilic substitution at one of the fluorine atoms, followed by an intramolecular cyclization of the amidine nitrogen onto the nitrile group.

-

After completion, cool the reaction and quench carefully with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the fused pyridopyrimidine.

Role in Drug Discovery

While specific drugs directly synthesized from this compound are not prominently in the public domain, its utility as a scaffold is evident in the broader context of medicinal chemistry. Pyridine and pyridopyrimidine cores are present in numerous approved drugs, including kinase inhibitors for cancer therapy. The ability to introduce diverse substituents onto the tetrafluoropyridine ring allows for the fine-tuning of steric and electronic properties, which is crucial for optimizing drug-target interactions. For example, the synthesis of various substituted pyridopyrimidines has been explored for their potential as EGFR inhibitors.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Hazard Information

| Hazard Statement | Description |

| H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or if inhaled. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. A dust mask may be appropriate for handling the solid.

-

Skin and Body Protection: Laboratory coat.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its utility is primarily driven by the ease of nucleophilic aromatic substitution of its fluorine atoms. This allows for the construction of diverse molecular libraries for screening in drug discovery programs, particularly in the search for new kinase inhibitors and other therapeutic agents. The experimental protocols and workflows provided in this guide offer a foundation for researchers to explore the full potential of this versatile reagent in their scientific endeavors.

References

An In-depth Technical Guide to the Synthesis of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile, a key building block in the development of novel pharmaceuticals and advanced materials. This document details the primary synthetic route, experimental protocols, and relevant chemical data.

Introduction

This compound, also known as 4-cyano-2,3,5,6-tetrafluoropyridine, is a highly versatile fluorinated heterocyclic compound. The presence of the electron-withdrawing fluorine atoms and the nitrile group makes the pyridine ring susceptible to further chemical modifications, rendering it a valuable intermediate in organic synthesis. Its derivatives have shown promise in various applications, including as active ingredients in agrochemicals and as functional units in materials science.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The principal and most efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of pentafluoropyridine. In this reaction, a cyanide nucleophile displaces the fluoride atom at the 4-position of the pentafluoropyridine ring. This position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the fluorine atoms and the ring nitrogen.

The general reaction scheme is as follows:

Caption: General reaction scheme for the synthesis.

Experimental Protocols

Adapted Protocol for the Synthesis of this compound

This protocol is adapted from the synthesis of 2-(perfluoropyridin-4-yl)malononitrile.[1]

Materials:

-

Pentafluoropyridine

-

Sodium Cyanide (or Potassium Cyanide)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane

-

Ethyl acetate

-

Water

-

Anhydrous Magnesium Sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pentafluoropyridine (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Addition of Cyanide: To the stirred solution, add finely powdered anhydrous sodium cyanide (1.1 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with dichloromethane or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers and wash with water to remove residual DMF. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Isolation: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Quantitative Data

The following table summarizes the expected physical and chemical properties of the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Pentafluoropyridine | C₅F₅N | 169.06 | -22 | 83-84 |

| This compound | C₆F₄N₂ | 176.07 | 66-68 | Not specified |

Note: The yield for the adapted protocol is expected to be in the range of good to excellent, similar to related nucleophilic aromatic substitutions on pentafluoropyridine.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis.

Safety Considerations

-

Pentafluoropyridine: is a volatile and flammable liquid. It is also toxic and should be handled in a well-ventilated fume hood.

-

Sodium Cyanide/Potassium Cyanide: are highly toxic and can be fatal if ingested or absorbed through the skin. Extreme caution should be exercised, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. All manipulations should be performed in a fume hood.

-

Dimethylformamide (DMF): is a combustible liquid and a potential skin and respiratory irritant.

-

General Precautions: Standard laboratory safety practices should be followed at all times.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work.

References

An In-depth Technical Guide to the Molecular Structure of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile, a key building block in medicinal chemistry and materials science. This document details its structural characteristics, spectroscopic signature, and a recommended synthesis protocol, offering valuable insights for professionals engaged in drug discovery and development.

Chemical Identity and Physical Properties

This compound is a white crystalline solid at room temperature. Below is a summary of its key identifiers and physical properties.

| Property | Value | Reference |

| IUPAC Name | 2,3,5,6-tetrafluoropyridine-4-carbonitrile | [1] |

| Synonyms | 4-Cyano-2,3,5,6-tetrafluoropyridine, 2,3,5,6-Tetrafluoroisonicotinonitrile | [1] |

| CAS Number | 16297-07-7 | [2] |

| Molecular Formula | C₆F₄N₂ | [2] |

| Molecular Weight | 176.07 g/mol | [2] |

| Melting Point | 66-68 °C | [2] |

| Appearance | White crystalline solid | [3] |

Molecular Structure and Geometry

The molecular structure of this compound consists of a pyridine ring heavily substituted with four fluorine atoms and a nitrile group. This substitution pattern significantly influences the electronic properties and reactivity of the molecule.

While a definitive crystal structure for this compound is not publicly available, analysis of a closely related derivative, 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate, provides valuable insights into the bond lengths and angles of the tetrafluoropyridine core.[4] The high degree of fluorination is expected to lead to a planar pyridine ring with C-F bond lengths in the typical range for aromatic fluorides. The C-C and C-N bond lengths within the pyridine ring will be influenced by the electron-withdrawing effects of both the fluorine atoms and the nitrile group.

Caption: Ball-and-stick model of this compound.

Spectroscopic Characterization

The structural features of this compound are elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the absence of hydrogen atoms directly attached to the aromatic ring, the ¹H NMR spectrum is expected to be silent in the aromatic region. Any observed signals would likely arise from impurities or residual solvents.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the six carbon atoms in the molecule. The carbon atoms bonded to fluorine will exhibit characteristic splitting patterns due to C-F coupling. The chemical shifts will be significantly influenced by the electronegative fluorine atoms and the nitrile group.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for characterizing this molecule. Due to the symmetry of the substitution pattern, two distinct fluorine environments are expected, leading to two signals. The signal for the fluorine atoms at the 2 and 6 positions (ortho to the nitrogen) will be different from the signal for the fluorine atoms at the 3 and 5 positions (meta to the nitrogen). Complex coupling patterns between the non-equivalent fluorine atoms are anticipated.[5][6][7]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 176.[2] The fragmentation pattern will likely involve the loss of the cyano group (CN, 26 Da) and potentially the sequential loss of fluorine atoms or C-F fragments. Analysis of the fragmentation can provide further confirmation of the molecular structure.[8][9][10][11]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of pentafluoropyridine with a cyanide source.[12][13][14] The following is a generalized experimental protocol based on related literature procedures.

Caption: General workflow for the synthesis of the target compound.

Materials:

-

Pentafluoropyridine

-

Sodium cyanide (or other suitable cyanide source)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Deionized water

-

Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)

-

Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), dissolve pentafluoropyridine in the chosen anhydrous solvent.

-

Addition of Cyanide: Carefully add sodium cyanide to the solution. The reaction may be exothermic, so the addition should be controlled, and the flask may need to be cooled in an ice bath.

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature or elevated temperature) and monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench it by adding deionized water. Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic extracts and dry them over an anhydrous drying agent. Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Safety Precautions: This synthesis involves highly toxic cyanide salts and flammable organic solvents. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by the spectroscopic methods detailed in Section 3 (NMR and MS) and by melting point determination.

Logical Relationships in Structural Analysis

The comprehensive structural elucidation of this compound relies on the interplay of various analytical techniques.

Caption: Interrelation of analytical methods for structural determination.

This guide provides a foundational understanding of the molecular structure of this compound. Further experimental investigation, particularly single-crystal X-ray diffraction, would provide a more definitive and detailed picture of its three-dimensional structure.

References

- 1. 2,3,5,6-Tetrafluoropyridine-4-carbonitrile | C6F4N2 | CID 2773942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 99 16297-07-7 [sigmaaldrich.com]

- 3. 2,3,5,6-TETRAFLUORO-4-PYRIDINE-CARBONITRILE | 16297-07-7 [chemicalbook.com]

- 4. Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. google.com [google.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Versatility of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile is a highly reactive and versatile building block in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and materials science. The presence of four electron-withdrawing fluorine atoms and a nitrile group on the pyridine ring renders the molecule susceptible to a variety of nucleophilic substitution reactions. This technical guide provides an in-depth overview of the reactivity of this compound, focusing on its key reactions, experimental protocols, and the mechanistic principles that govern its synthetic transformations. The strategic application of this reagent allows for the efficient synthesis of a diverse array of functionalized pyridine derivatives and fused heterocyclic systems.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the tetrafluoropyridine ring facilitates the attack of nucleophiles, leading to the displacement of one or more fluoride ions. The positions of substitution are dictated by the electronic effects of the ring nitrogen and the existing substituents.

Caption: General mechanism for the nucleophilic aromatic substitution (SNAr) of this compound.

Key Synthetic Transformations and Experimental Protocols

This section details the specific reactivity of this compound with various classes of nucleophiles, providing experimental insights where available in the public domain.

Reactions with Carbon Nucleophiles

The reaction of this compound with carbon nucleophiles, particularly active methylene compounds like 1,3-dicarbonyls, provides a powerful route to fused heterocyclic systems.

Reaction with 1,3-Dicarbonyl Systems:

This compound reacts with 1,3-dicarbonyl compounds to yield[1][2]-ring fused furo derivatives.[3] This transformation typically proceeds via an initial nucleophilic attack of the enolate of the dicarbonyl compound, followed by an intramolecular cyclization.

Caption: Reaction pathway for the formation of fused furo derivatives.

Experimental Protocol (General): A detailed, validated experimental protocol for this specific reaction is not readily available in the public scientific literature. The following is a generalized procedure based on similar reactions.

-

To a solution of the 1,3-dicarbonyl compound in a suitable aprotic solvent (e.g., DMF, DMSO), a non-nucleophilic base (e.g., NaH, K2CO3) is added at room temperature to generate the enolate.

-

This compound is then added to the reaction mixture.

-

The reaction is stirred at an elevated temperature until completion, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

Reactions with Nitrogen Nucleophiles

Nitrogen-containing nucleophiles, such as amidines and anilines, readily react with this compound to afford a range of nitrogen-containing heterocyclic compounds.

Reaction with Amidines:

The reaction with amidines leads to the formation of[2][2]-fused pyrimidinopyridine systems. This transformation involves a nucleophilic substitution at the C-3 position of the pyridine ring, followed by an intramolecular cyclization onto the adjacent cyano group.[3]

Caption: Pathway for the synthesis of fused pyrimidinopyridine systems.

Synthesis of 2-Anilino-3,5,6-trifluoroisonicotinonitrile:

This compound can be used in the preparation of 2-anilino-3,5,6-trifluoroisonicotinonitrile through a nucleophilic substitution reaction with aniline.[3]

Experimental Protocol (General): A specific, peer-reviewed experimental protocol for this reaction is not available in the public domain. The following is a representative procedure.

-

This compound and aniline are dissolved in a suitable polar aprotic solvent such as DMF or acetonitrile.

-

A non-nucleophilic base (e.g., triethylamine, potassium carbonate) is added to the mixture.

-

The reaction is stirred at room temperature or heated to a moderate temperature, with progress monitored by TLC.

-

After completion, the reaction mixture is poured into water, and the precipitated product is collected by filtration.

-

The crude product is washed with water and a suitable organic solvent (e.g., diethyl ether) and can be further purified by recrystallization.

Reactions with Sulfur Nucleophiles

Sulfur-centered nucleophiles are effective reagents for the substitution of fluorine atoms on the tetrafluoropyridine ring.

General Reactivity:

The reaction of this compound with sulfur nucleophiles has been reported, leading to the formation of thioether-substituted pyridine derivatives.[3] The regioselectivity of these reactions can be influenced by the nature of the nucleophile and the reaction conditions.

Caption: A typical experimental workflow for the reaction with sulfur nucleophiles.

Quantitative Data Summary

A comprehensive collection of quantitative data from peer-reviewed sources is challenging due to the limited availability of detailed studies on this specific compound. The following table summarizes generally expected outcomes based on the reactivity of similar polyfluorinated pyridines.

| Nucleophile Class | Product Type | Typical Yield Range (%) |

| Carbon (1,3-Dicarbonyls) | Fused Furo Derivatives | Moderate to Good |

| Nitrogen (Amidines) | Fused Pyrimidinopyridines | Moderate to Good |

| Nitrogen (Anilines) | Anilino-substituted Pyridines | Good to Excellent |

| Sulfur (Thiols) | Thioether-substituted Pyridines | Good to Excellent |

Note: The yield ranges are estimations based on analogous reactions and should be optimized for specific substrates and conditions.

Conclusion

This compound stands out as a valuable and highly reactive building block for the synthesis of a wide range of heterocyclic compounds. Its propensity to undergo nucleophilic aromatic substitution with a variety of carbon, nitrogen, and sulfur nucleophiles opens up efficient synthetic routes to functionalized pyridines and complex fused-ring systems. While detailed, publicly available experimental protocols for all its reactions are limited, the general principles of SNAr reactions on electron-deficient aromatic systems provide a solid foundation for developing specific synthetic methodologies. Further research into the reactivity of this compound is warranted to fully exploit its potential in the discovery and development of new pharmaceuticals and advanced materials. Professionals in drug development and chemical research are encouraged to explore the synthetic possibilities offered by this versatile reagent.

References

- 1. An eccentric rod-like linear connection of two heterocycles: synthesis of pyridine trans-tetrafluoro-λ6-sulfanyl triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile

This technical guide provides a comprehensive overview of 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile, a key building block in synthetic and materials chemistry. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the properties, synthesis, and applications of this versatile compound.

Chemical Identity and Synonyms

This compound is a highly fluorinated heterocyclic compound. Its electron-deficient pyridine ring, substituted with four fluorine atoms and a cyano group, makes it a valuable precursor for the synthesis of a wide range of complex molecules.[1]

Synonyms:

-

2,3,5,6-Tetrafluoroisonicotinonitrile[2]

-

4-Cyano-2,3,5,6-tetrafluoropyridine[3]

-

2,3,5,6-Tetrafluoropyridine-4-carbonitrile (IUPAC name)[]

-

Tetrafluoro-4-cyanopyridine[1]

Trade Names: No specific trade names for this compound are commonly found in the literature; it is primarily known by its chemical names and CAS number.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 16297-07-7 | [2][5] |

| Molecular Formula | C₆F₄N₂ | [2][3][5] |

| Molecular Weight | 176.07 g/mol | [2][5] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 66-68 °C | [3][5] |

| Boiling Point (Predicted) | 166.1 ± 35.0 °C | [3] |

| Density (Predicted) | 1.56 ± 0.1 g/cm³ | [3] |

| Purity | ≥99% | [2] |

Health and Safety Information

The safety data for this compound indicates that it should be handled with care in a laboratory setting.

| Hazard Information | Details | Reference |

| Signal Word | Warning | [3] |

| Hazard Statements | H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |

| Precautionary Statements | P261, P280, P301+P312, P302+P352+P312, P304+P340+P312, P305+P351+P338 | [3] |

| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves |

Key Experimental Protocols and Reactions

This compound is a versatile reagent, primarily utilized in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the fluorine atoms and the cyano group activates the pyridine ring for attack by various nucleophiles.[1]

Synthesis of Polymers of Intrinsic Microporosity (PIMs)

This compound is a key monomer in the synthesis of PIM-Py, a polymer with applications in gas separation membranes.

Experimental Protocol:

-

Equimolar amounts of this compound (TFPCN) and 3,3,3′,3′-tetramethyl-1,1′-spirobisindane-5,5′,6,6′-tetrol (TTSBI) are placed in a three-necked, round-bottom flask.[6][7]

-

Anhydrous dimethylformamide (DMF) is added as the solvent.[6][7]

-

The reaction mixture is heated under a nitrogen atmosphere at a controlled temperature (e.g., 65-85 °C) for an extended period (e.g., 48-72 hours).[6]

-

The reaction is quenched by pouring the mixture into deionized water or methanol to precipitate the polymer.[6]

Caption: Synthesis of PIM-Py Polymer.

Synthesis of Covalent Organic Frameworks (COFs)

This pyridine derivative is also used to construct highly stable, crystalline porous materials known as covalent organic frameworks.

Experimental Protocol:

-

2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) and this compound (TFPC) are used as the monomers.[8]

-

The reaction is carried out in the presence of a base, such as triethylamine.[9]

-

The monomers react via a series of consecutive nucleophilic aromatic substitution (SNAr) reactions to form irreversible dioxin linkages, resulting in a crystalline COF (e.g., COF-318).[8][9]

Caption: Formation of a Dioxin-Linked COF.

Reactions with Other Nucleophiles

The reactivity of this compound extends to a variety of other nucleophiles, making it a versatile intermediate in organic synthesis.

-

1,3-Dicarbonyl Systems: Reacts with 1,3-dicarbonyl compounds to yield[3][5]-ring fused furo derivatives.[3]

-

Experimental Protocol: Ethyl acetoacetate and sodium hydride are stirred in dry THF under argon. This compound is added, and the mixture is heated to reflux for 24 hours.

-

-

Amidines: Reacts with amidines to form[3][3]-fused pyrimidinopyridine systems through nucleophilic substitution at the C-3 position followed by intramolecular cyclization.[3]

-

Sulfur-centered Nucleophiles: The reaction with sulfur-containing nucleophiles has also been reported.[1][3]

Caption: Reactivity with Various Nucleophiles.

Applications in Drug Development and Materials Science

While not a therapeutic agent itself, this compound is a valuable building block in medicinal chemistry for the synthesis of novel drug candidates.[1] The introduction of fluorine atoms can enhance the biological activity of molecules.[1] Theoretical studies, including molecular docking analyses, have explored its potential interactions with various proteins, suggesting its utility in designing new pharmaceutical compounds.[10]

In materials science, this compound is instrumental in creating advanced materials. Its incorporation into polymers can lead to materials with desirable properties such as chemical resistance and low surface energy.[1] As detailed above, it is a crucial monomer for producing PIMs for gas separation and highly stable COFs for applications such as catalysis and adsorption.[6][9][11][12]

References

- 1. This compound | 16297-07-7 | Benchchem [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2,3,5,6-TETRAFLUORO-4-PYRIDINE-CARBONITRILE | 16297-07-7 [chemicalbook.com]

- 5. TSS [techservesolutions.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Crosslinking of Branched PIM-1 and PIM-Py Membranes for Recovery of Toluene from Dimethyl Sulfoxide by Pervaporation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. yaghi.berkeley.edu [yaghi.berkeley.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Physical Properties of 4-Cyano-2,3,5,6-tetrafluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-2,3,5,6-tetrafluoropyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of both a nitrile group and fluorine atoms on the pyridine ring, make it a valuable building block in the synthesis of novel compounds with potential applications in drug discovery and development. This technical guide provides a detailed overview of the known physical properties of 4-cyano-2,3,5,6-tetrafluoropyridine, outlines standard experimental protocols for their determination, and discusses its chemical reactivity.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application in various scientific disciplines. The table below summarizes the available quantitative data for 4-cyano-2,3,5,6-tetrafluoropyridine.

| Property | Value | Source |

| Molecular Formula | C₆F₄N₂ | --INVALID-LINK--[1] |

| Molecular Weight | 176.07 g/mol | --INVALID-LINK--[1], --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 66-68 °C | --INVALID-LINK-- |

| Boiling Point | Not explicitly available. | |

| Density | Not explicitly available. | |

| Vapor Pressure | Not explicitly available. | |

| pKa | Not explicitly available. | |

| Solubility | Not explicitly available. |

Experimental Protocols for Physical Property Determination

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically suggests a pure compound.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube, which is sealed at one end.[2][3]

-

The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath.

-

The sample is heated slowly, and the temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting range.[4]

Experimental Workflow for Melting Point Determination

Caption: A generalized workflow for determining the melting point of a solid organic compound.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation.

Methodology:

-

A small, accurately weighed amount of the solid is placed in a test tube.

-

A known volume of the desired solvent (e.g., water, ethanol, acetone, dichloromethane) is added incrementally.[5]

-

The mixture is agitated, and the temperature is controlled.

-

The point at which the solid completely dissolves is noted, and the solubility is expressed as mass of solute per volume of solvent (e.g., g/100 mL).[5]

Logical Flow for Solubility Testing

Caption: A decision-making diagram for qualitatively assessing the solubility of a compound.

Density Determination

The density of a solid can be determined using various methods, with the displacement method being common for irregularly shaped solids.

Methodology (Gas Pycnometry):

-

The mass of the solid sample is accurately measured using an analytical balance.

-

The volume of the solid is determined using a gas pycnometer. This instrument measures the displacement of a known volume of an inert gas (like helium) by the sample.[6]

-

The density is then calculated by dividing the mass of the sample by its volume.[7]

Workflow for Density Determination by Gas Pycnometry

Caption: A procedural flow for determining the density of a solid using a gas pycnometer.

Vapor Pressure Determination

The vapor pressure of a solid can be determined using methods such as the Knudsen effusion method, which is suitable for compounds with low volatility.

Methodology (Knudsen Effusion):

-

A known mass of the sample is placed in a Knudsen cell, which has a small orifice.

-

The cell is placed in a high-vacuum chamber and heated to a specific temperature.

-

The rate of mass loss through the orifice due to sublimation is measured over time.[8]

-

The vapor pressure can be calculated from the rate of effusion using the Knudsen equation.[9]

Knudsen Effusion Method for Vapor Pressure

Caption: A simplified workflow of the Knudsen effusion method for vapor pressure determination.

pKa Determination

The pKa of a pyridine derivative can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry.

Methodology (Potentiometric Titration):

-

A solution of the compound in a suitable solvent (often a water-alcohol mixture for sparingly soluble compounds) is prepared.

-

A standardized solution of a strong acid (e.g., HCl) is incrementally added to the solution.

-

The pH of the solution is monitored using a pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.[10]

Workflow for pKa Determination by Potentiometric Titration

Caption: A step-by-step process for determining the pKa of a compound via potentiometric titration.

Chemical Reactivity

4-Cyano-2,3,5,6-tetrafluoropyridine is a highly electron-deficient heteroaromatic compound. This electronic nature makes it susceptible to nucleophilic aromatic substitution (SₙAr) reactions. The fluorine atoms on the pyridine ring are good leaving groups, and their substitution is a common reaction pathway.

The reactivity towards nucleophiles generally follows the order of substitution at the 4-position being the most favorable, followed by the 2- and 6-positions, and lastly the 3- and 5-positions. However, in this molecule, the 4-position is occupied by the cyano group. Therefore, nucleophilic attack is expected to occur preferentially at the 2- and 6-positions, which are para and ortho to the activating nitrogen atom and meta to the deactivating cyano group.

Generalized Nucleophilic Aromatic Substitution Pathway

Caption: A simplified representation of the nucleophilic aromatic substitution (SₙAr) mechanism.

Conclusion

4-Cyano-2,3,5,6-tetrafluoropyridine is a valuable reagent with well-defined, albeit incompletely characterized, physical properties. While key data such as its melting point are established, further experimental determination of its boiling point, density, vapor pressure, pKa, and solubility profile would provide a more complete understanding for its application in research and development. The standard experimental protocols outlined in this guide provide a framework for obtaining this missing information. Its reactivity is dominated by nucleophilic aromatic substitution, making it a versatile precursor for the synthesis of a wide range of substituted pyridine derivatives.

References

- 1. 2,3,5,6-Tetrafluoropyridine-4-carbonitrile | C6F4N2 | CID 2773942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. alnoor.edu.iq [alnoor.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 7. chemistry-online.com [chemistry-online.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

Spectroscopic and Synthetic Insights into 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile, a key fluorinated heterocyclic compound. It is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, materials science, and synthetic chemistry. This document details available spectral data, outlines general experimental protocols for spectroscopic analysis, and presents a relevant synthetic pathway.

Core Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The ¹³C NMR spectrum of a substituted pyridine will display distinct signals for each non-equivalent carbon atom. For this compound, due to symmetry, three signals are expected for the pyridine ring carbons and one for the nitrile carbon. The chemical shifts are significantly influenced by the electron-withdrawing fluorine atoms and the nitrile group. Generally, carbons bonded to fluorine will exhibit large one-bond C-F coupling constants.

| Carbon Atom | Expected Chemical Shift (ppm) | Notes |

| C-2, C-6 | 140-160 | Directly bonded to fluorine; will show a large ¹J(C,F) coupling. |

| C-3, C-5 | 135-155 | Directly bonded to fluorine; will show a large ¹J(C,F) coupling. |

| C-4 | 90-110 | Shielded relative to other ring carbons due to the electronic effects of adjacent fluorines and the nitrile group. |

| -C≡N | 110-120 | Typical range for a nitrile carbon. |

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show two signals of equal integration, corresponding to the two distinct fluorine environments (F-2,6 and F-3,5). These signals will likely appear as multiplets due to F-F coupling. The chemical shifts for fluorine atoms on aromatic rings typically fall within the range of -80 to -170 ppm relative to CFCl₃.

| Fluorine Atom | Expected Chemical Shift (ppm) | Expected Multiplicity |

| F-2, F-6 | -80 to -120 | Multiplet |

| F-3, F-5 | -130 to -170 | Multiplet |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for the nitrile group and the fluorinated aromatic ring.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C≡N Stretch | 2220-2260 | Medium to Strong |

| C-F Stretch | 1000-1400 | Strong |

| Aromatic C=C and C=N Stretch | 1400-1650 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 176. The fragmentation pattern will likely involve the loss of fluorine atoms and the nitrile group.

| Ion | m/z (Expected) | Identity |

| [C₆F₄N₂]⁺ | 176 | Molecular Ion (M⁺) |

| [C₆F₃N₂]⁺ | 157 | [M-F]⁺ |

| [C₅F₄N]⁺ | 150 | [M-CN]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above. Specific parameters may need to be optimized for the instrument used.

NMR Spectroscopy (¹³C and ¹⁹F)

Sample Preparation:

-

Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (General):

-

Spectrometer: 300-600 MHz NMR spectrometer.

-

¹³C NMR:

-

Observe frequency: 75-150 MHz.

-

Technique: Proton-decoupled.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 128 or more to achieve adequate signal-to-noise ratio.

-

-

¹⁹F NMR:

-

Observe frequency: 282-564 MHz.

-

Technique: Proton-decoupled.

-

Reference: External or internal standard (e.g., CFCl₃).

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters (General):

-

Technique: ATR-FTIR.

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Sample Introduction and Ionization (General):

-

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Sample Preparation: For EI, the sample can be introduced via a direct insertion probe. For ESI, the sample should be dissolved in a suitable solvent (e.g., acetonitrile, methanol) at a low concentration (e.g., 10-100 µg/mL).

Instrument Parameters (General):

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

EI Mode:

-

Ionization energy: 70 eV.

-

-

ESI Mode:

-

Can be run in positive or negative ion mode.

-

Capillary voltage, cone voltage, and desolvation gas flow and temperature should be optimized for the specific instrument and analyte.

-

Synthetic Pathway: Nucleophilic Aromatic Substitution

This compound is a versatile precursor for the synthesis of various substituted pyridines due to its susceptibility to nucleophilic aromatic substitution (SNA_r). The electron-withdrawing nature of the fluorine atoms and the nitrile group activates the pyridine ring towards attack by nucleophiles.

A common reaction involves the displacement of a fluorine atom by a nucleophile. The following diagram illustrates a generalized workflow for the reaction of this compound with a generic nucleophile (Nu⁻).

Caption: Generalized workflow for the synthesis of substituted pyridines via nucleophilic aromatic substitution.

This guide provides a foundational understanding of the spectral characteristics and synthetic utility of this compound. For specific applications, it is recommended to consult the primary literature and perform experimental verification of the data presented herein.

References

An In-depth Technical Guide to the Electrophilicity of Perfluorinated Pyridinecarbonitriles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrophilic nature of perfluorinated pyridinecarbonitriles, a class of compounds of significant interest in medicinal chemistry and materials science. Their unique electronic properties, arising from the synergistic effect of the perfluorinated pyridine ring and the electron-withdrawing nitrile group, render them highly susceptible to nucleophilic attack. This document delves into their synthesis, reactivity, quantitative electrophilicity, and applications, with a focus on providing practical information for laboratory work.

Introduction to Perfluorinated Pyridinecarbonitriles

Perfluorinated aromatic compounds are a cornerstone of modern organic synthesis, prized for their unique physicochemical properties.[1] Among these, perfluorinated pyridinecarbonitriles stand out due to their exceptional electrophilicity. The pyridine nitrogen and the numerous fluorine atoms inductively withdraw electron density from the aromatic ring, making it highly electron-deficient.[2][3] The additional presence of a cyano (-CN) group, a potent electron-withdrawing group, further enhances this effect, making the carbon atoms of the pyridine ring prime targets for nucleophilic attack.[4] This heightened reactivity makes them versatile building blocks for the synthesis of complex, highly functionalized molecules, particularly in the realm of drug discovery where the incorporation of fluorine can significantly improve metabolic stability and binding affinity.[5][6]

The Electrophilic Character and Reactivity

The high electrophilicity of perfluorinated pyridinecarbonitriles is the defining feature of their chemistry. This property dictates their reactivity, primarily through Nucleophilic Aromatic Substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is the principal reaction pathway for these compounds.[7][8] It typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[8]

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms of the pyridine ring. This leads to the formation of a negatively charged Meisenheimer complex, where the aromaticity of the ring is temporarily disrupted. The negative charge is delocalized over the ring and the electron-withdrawing substituents, which stabilizes the intermediate. The subsequent elimination of a fluoride ion restores the aromaticity and yields the substituted product. Recent studies suggest that for some highly activated systems, the SNAr reaction may proceed through a concerted mechanism, bypassing a discrete intermediate.[9][10][11]

Regioselectivity

The position of nucleophilic attack on the perfluorinated pyridinecarbonitrile ring is governed by the electronic and steric environment of the carbon atoms. In pentafluoropyridine, nucleophilic attack generally occurs at the 4-position (para to the nitrogen) under kinetic control, as this position is most activated by the nitrogen atom.[12] However, the presence of the nitrile group and the specific reaction conditions can influence the regioselectivity. Attack at the 2- and 6-positions (ortho to the nitrogen) is also common, particularly under thermodynamic control or with certain nucleophiles.

Regioselectivity of Nucleophilic Attack

Quantitative Electrophilicity Data

Quantifying the electrophilicity of these compounds is crucial for predicting their reactivity. While specific experimental data for perfluorinated pyridinecarbonitriles is scarce, the electrophilicity can be estimated through computational methods and by comparison with related compounds. Mayr's electrophilicity scale provides a valuable framework for quantifying reactivity, where the rate constant (k) of a reaction is related to the electrophilicity parameter (E) of the electrophile and the nucleophilicity parameters (N, s) of the nucleophile by the equation: log k = s(N + E).[5][13]

Table 1: Calculated and Experimental Electrophilicity Data for Related Pyridine Derivatives

| Compound | Method | Parameter | Value | Reference |

| 4-Chloropyridine | Experimental (in H₂O) | N | 10.50 | [14] |

| Pyridine | Experimental (in CH₂Cl₂) | N | 12.90 | [14] |

| 2-Methoxy-3-nitropyridine | Kinetic Study (in H₂O) | E | -11.63 | [15][16] |

| 2-Methoxy-5-nitropyridine | Kinetic Study (in H₂O) | E | -11.19 | [15][16] |

| Various Pyridines | DFT Calculations | N (eV) | 1.36 - 3.44 | [17] |

Note: The N parameter from Mayr's database refers to nucleophilicity. While direct E parameters for perfluorinated pyridinecarbonitriles are not available in the public database, the provided data for other activated pyridines illustrates the quantitative approach to reactivity.

Computational chemistry offers a powerful tool for estimating electrophilicity. Parameters such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and calculated electrophilicity indices can provide valuable insights into the reactivity of these molecules.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key perfluorinated pyridinecarbonitrile and a representative derivatization reaction.

Synthesis of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile

This protocol is based on the reaction of pentafluoropyridine with a cyanide source.

Materials:

-

Pentafluoropyridine

-

Sodium cyanide (or potassium cyanide)

-

Anhydrous acetonitrile (or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous acetonitrile.

-

Carefully add sodium cyanide to the solvent with stirring.

-

Slowly add pentafluoropyridine to the suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by GC-MS or TLC.

-

After completion of the reaction (typically several hours), cool the mixture to room temperature.

-

Filter the reaction mixture to remove any inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by sublimation or recrystallization from a suitable solvent (e.g., hexane) to yield this compound as a white solid.[18][19]

Characterization:

-

Melting Point: 66-68 °C[18]

-

¹⁹F NMR: Characteristic signals for the fluorine atoms on the pyridine ring.

-

¹³C NMR: Signals for the carbon atoms of the pyridine ring and the nitrile group.

-

IR Spectroscopy: A strong absorption band around 2240 cm⁻¹ corresponding to the C≡N stretch.

Nucleophilic Aromatic Substitution with a Thiol Nucleophile

This protocol describes a typical SNAr reaction of this compound with a thiol.

Materials:

-

This compound

-

Thiophenol (or other thiol)

-

Potassium carbonate (or other suitable base)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a stirred solution of this compound in anhydrous DMF under a nitrogen atmosphere, add potassium carbonate.

-

Slowly add a solution of thiophenol in anhydrous DMF to the mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted product.

Experimental Workflow for Synthesis and Characterization

Applications in Drug Development

The unique properties of perfluorinated pyridinecarbonitriles make them highly valuable scaffolds in medicinal chemistry. The introduction of a fluorinated pyridine moiety can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[6][10][20]

A notable example is the use of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile as a key intermediate in the synthesis of fluoroquinolone antibiotics, such as Gemifloxacin.[17] This highlights the practical utility of these compounds in the development of life-saving medicines. The ability to readily introduce diverse functionalities onto the pyridine ring via SNAr reactions allows for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

Perfluorinated pyridinecarbonitriles are a class of highly electrophilic reagents that readily undergo nucleophilic aromatic substitution reactions. Their reactivity is a consequence of the strong electron-withdrawing nature of the perfluorinated pyridine ring and the nitrile group. This predictable and versatile reactivity, coupled with the beneficial effects of fluorine incorporation in bioactive molecules, ensures that these compounds will continue to be important building blocks in the fields of medicinal chemistry, agrochemistry, and materials science. This guide has provided a foundational understanding of their electrophilicity, reactivity patterns, and practical synthetic considerations, intended to aid researchers in the effective utilization of these powerful chemical tools.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Revisiting Mayr's reactivity database: expansion, sensitivity analysis, and uncertainty quantification - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. communities.springernature.com [communities.springernature.com]

- 10. dash.harvard.edu [dash.harvard.edu]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mayr's Database Of Reactivity Parameters - Start page [cup.lmu.de]

- 14. Mayr's Database Of Reactivity Parameters: Pyridines, Quinolines etc. [cup.lmu.de]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ias.ac.in [ias.ac.in]

- 18. This compound 99 16297-07-7 [sigmaaldrich.com]

- 19. 2,3,5,6-四氟吡啶-4-腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 20. Khan Academy [khanacademy.org]

Stability and Storage of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile. The information is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound in their studies.

Chemical and Physical Properties

This compound is a fluorinated heterocyclic compound with the following key properties:

| Property | Value | Reference |

| CAS Number | 16297-07-7 | [1][2] |

| Molecular Formula | C₆F₄N₂ | [1][2] |

| Molecular Weight | 176.07 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder or solid | [1] |

| Melting Point | 66-68 °C | [1] |

| Boiling Point | 166.1 ± 35.0 °C (Predicted) | [3] |

| Solubility | Information not readily available, likely soluble in organic solvents. |

Stability Profile and Recommended Storage

Based on available safety data sheets and the general chemical nature of fluorinated pyridines, this compound is considered chemically stable under standard ambient conditions.[4] However, to ensure long-term integrity, the following storage and handling guidelines are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C.[3] | Reduced temperature minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). Keep container tightly closed in a dry and well-ventilated place.[4] | Protects from moisture and atmospheric contaminants that could potentially react with the compound. |

| Light | Store in a light-resistant container. | While specific photostability data is unavailable, protection from light is a general best practice to prevent potential photodegradation. |

| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases. | The highly fluorinated pyridine ring is susceptible to nucleophilic attack, and the nitrile group can undergo hydrolysis under strong acidic or basic conditions. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented in publicly available literature, potential degradation can be inferred from the reactivity of similar fluorinated heterocyclic compounds. The primary routes of degradation are likely to involve:

-

Nucleophilic Substitution: The fluorine atoms on the pyridine ring are susceptible to substitution by nucleophiles, which could be present as impurities or introduced from the environment (e.g., water).

-

Hydrolysis of the Nitrile Group: The cyano group (-C≡N) can be hydrolyzed to a carboxamide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under acidic or basic conditions.

Experimental Protocols for Stability Assessment

For researchers requiring a comprehensive understanding of the stability of this compound under specific experimental conditions, a forced degradation study is recommended. The following protocols are based on general principles outlined in pharmaceutical stability testing guidelines.

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Materials and Equipment:

-

This compound

-

HPLC grade solvents (acetonitrile, methanol, water)

-

Acids (e.g., 0.1 N HCl), Bases (e.g., 0.1 N NaOH), and Oxidizing agents (e.g., 3% H₂O₂)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period, protected from light.

-

Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

-

Analysis: Analyze the stressed samples at various time points using a developed and validated stability-indicating HPLC method. A control sample (unstressed) should be analyzed concurrently.

References